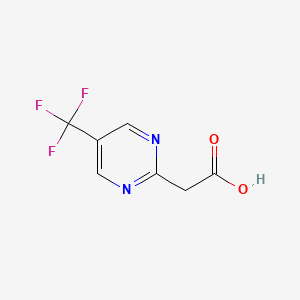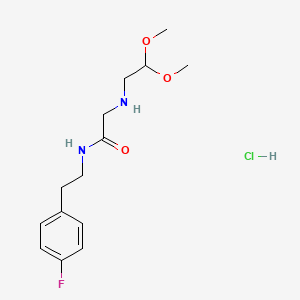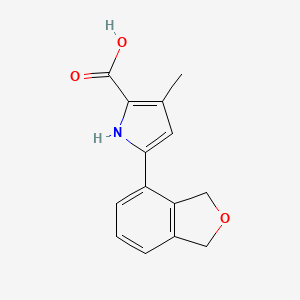
4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate is a complex organic compound known for its unique structural properties and diverse applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate typically involves multi-step organic reactions. The process begins with the preparation of the xanthenyl core, followed by the introduction of the bromine and dimethylamino groups. Common reagents used in these reactions include brominating agents like N-bromosuccinimide (NBS) and dimethylamine. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a fluorescent probe in analytical chemistry.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling and imaging biological samples.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent in certain medical conditions.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate involves its interaction with specific molecular targets and pathways. The compound’s fluorescent properties allow it to bind to certain biomolecules, enabling visualization and tracking in biological systems. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2,6-dimethylphenol: Known for its use as a preservative and antimicrobial agent.
4-Bromo-2,6-dimethylaniline: Used in the synthesis of dyes and pigments.
4-Bromo-N,N-dimethylaniline: Employed as an internal standard in analytical chemistry.
Uniqueness
4-Bromo-2-(6-(dimethylamino)-3-(dimethyliminio)-3H-xanthen-9-yl)benzoate stands out due to its unique combination of bromine, dimethylamino groups, and xanthenyl moiety, which confer distinct fluorescent properties and versatile applications in various scientific fields.
Properties
Molecular Formula |
C24H21BrN2O3 |
|---|---|
Molecular Weight |
465.3 g/mol |
IUPAC Name |
4-bromo-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate |
InChI |
InChI=1S/C24H21BrN2O3/c1-26(2)15-6-9-18-21(12-15)30-22-13-16(27(3)4)7-10-19(22)23(18)20-11-14(25)5-8-17(20)24(28)29/h5-13H,1-4H3 |
InChI Key |
YINHQZAGVCLSAK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)Br)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


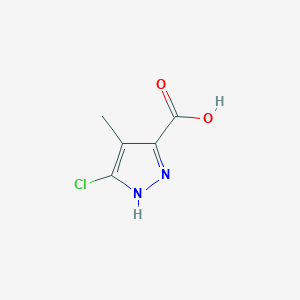
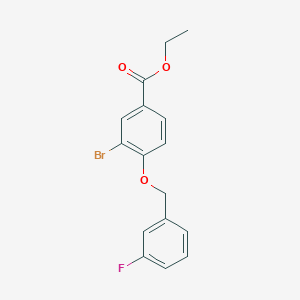
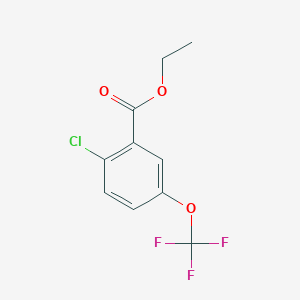
![Benzyl 5,5-difluoro-2,7-diazaspiro[3.5]nonane-2-carboxylate](/img/structure/B13025464.png)
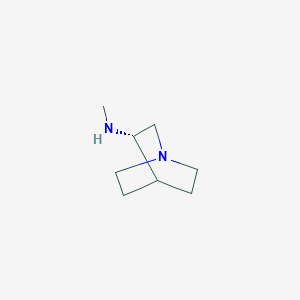
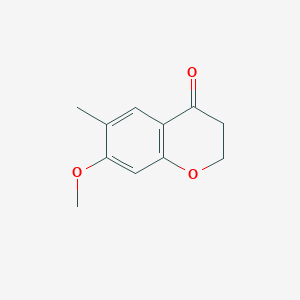


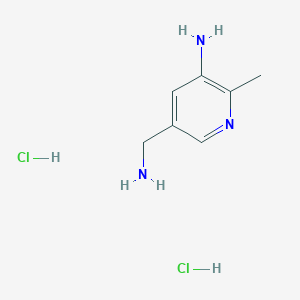
![2-(7-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)aceticacid](/img/structure/B13025505.png)

